molecular formula C14H14N2O4S B6394770 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% CAS No. 1261989-14-3

5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6394770
CAS RN: 1261989-14-3
M. Wt: 306.34 g/mol
InChI Key: KFNPJVGAAXLULZ-UHFFFAOYSA-N
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (5-DMS-PPA) is a synthetic compound that has been studied for its potential applications in scientific research. It has been explored for its potential to act as a catalyst in chemical reactions, to enhance the efficiency of laboratory experiments, and to provide insight into biochemical and physiological processes.

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It has been explored as a catalyst for chemical reactions, including the synthesis of organic compounds, as well as for its potential to enhance the efficiency of laboratory experiments. It has also been studied for its ability to provide insight into biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood, however it is believed to act as a catalyst in chemical reactions by increasing the rate of reaction. It is also believed to enhance the efficiency of laboratory experiments by increasing the yield of the desired product.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential to provide insight into biochemical and physiological processes. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase, which can play a role in the regulation of various biological processes. It has also been found to act as an agonist of certain receptors, such as the muscarinic and nicotinic acetylcholine receptors, which can play a role in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively non-toxic and is not known to cause adverse effects in humans. However, 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be expensive and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the study of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. It could be further explored for its potential to act as a catalyst in chemical reactions, as well as for its potential to enhance the efficiency of laboratory experiments. It could also be studied for its potential to provide insight into biochemical and physiological processes. Additionally, it could be further studied for its potential to act as an inhibitor or agonist of certain enzymes or receptors. Finally, it could be further explored for its potential applications in drug development and other areas of scientific research.

Synthesis Methods

5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step is the reaction of dimethylsulfamoyl chloride with picolinic acid, which yields 5-chloro-2-dimethylsulfamoylphenylpicolinic acid. This is then reacted with sodium hydroxide, resulting in the formation of 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. The compound can also be synthesized from the reaction of dimethylsulfamoyl chloride and p-chloroaniline, which yields 5-chloro-2-dimethylsulfamoylphenyl aniline. This is then reacted with picolinic acid, resulting in 5-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%.

properties

IUPAC Name

5-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-12(14(17)18)15-9-10/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNPJVGAAXLULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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